Tetraoctylphosphonium bromide

Descripción

Contextualizing Tetraoctylphosphonium Bromide within Quaternary Phosphonium (B103445) Salts

Quaternary phosphonium salts (QPS) are a class of organic compounds characterized by a positively charged phosphorus atom bonded to four organic residues. rsc.org These salts are analogous to quaternary ammonium (B1175870) salts, with phosphorus replacing nitrogen. The properties of QPS, such as their thermal stability and solubility, can be tuned by varying the organic groups attached to the phosphorus center. rsc.orgmdpi.com

This compound stands out within this class due to the presence of four long alkyl (octyl) chains. cymitquimica.com This extensive alkyl substitution results in high lipophilicity, making it highly soluble in organic solvents and immiscible with water. cymitquimica.com In contrast to many other QPS with shorter alkyl chains, such as tetrabutylphosphonium (B1682233) bromide, its pronounced hydrophobic nature is a defining feature. sigmaaldrich.com This property is crucial for its function in various applications, particularly as a phase-transfer catalyst. cymitquimica.comchemimpex.com

The thermal stability of phosphonium salts is often superior to their ammonium counterparts, allowing for their use in high-temperature applications. ripublication.comresearchgate.net this compound, specifically, exhibits good thermal stability, making it suitable for processes that require elevated temperatures. chemimpex.com

Significance of this compound in Modern Chemical Science

The significance of this compound in contemporary chemical science is multifaceted, with notable contributions to catalysis, materials science, and separation processes.

As a phase-transfer catalyst (PTC) , it facilitates reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. cymitquimica.comchemimpex.com Its amphiphilic structure enables the transfer of anions across the phase boundary, thereby accelerating reaction rates. This capability is exploited in various organic syntheses, including nucleophilic substitutions and epoxidation reactions. mdpi.com

In the realm of ionic liquids (ILs) , this compound serves as both a standalone IL and a precursor for the synthesis of other ionic liquids. chembk.com Phosphonium-based ILs are recognized for their thermal stability and tunable properties. nih.gov The frequency-dependent conductivity and shear viscosity of this compound have been studied to understand the translational motion of ions in its liquid state. aip.org

Its application extends to materials science , where it is used in the preparation of polymer nanocomposites. ripublication.comresearchgate.net For instance, it has been used to modify montmorillonite (B579905) clay, increasing the basal spacing and thermal stability of the resulting nanocomposite, which is beneficial for creating advanced polymer materials. ripublication.comresearchgate.net It is also involved in the formation of ionic semiclathrate hydrates, which have potential applications in gas storage and separation.

Furthermore, it plays a role in metal extraction and recovery . chemimpex.com It has been employed in the extraction of platinum group metals and in the recovery of cobalt from aqueous streams, highlighting its potential in hydrometallurgical processes and recycling. longdom.org

Evolution of Research on this compound: A Historical Perspective

Research on quaternary phosphonium salts has a long history, with their use as phase-transfer catalysts being a significant area of investigation for several decades. rsc.org The exploration of this compound has evolved from its initial use in fundamental organic synthesis to more specialized and advanced applications.

Early research likely focused on its synthesis and basic characterization as a phase-transfer catalyst, comparing its efficacy to other QPS and quaternary ammonium salts. Over time, the focus has shifted towards leveraging its specific properties, such as high thermal stability and hydrophobicity, for more demanding applications.

The rise of ionic liquids as "green" solvents and versatile materials in the late 20th and early 21st centuries provided a new impetus for studying phosphonium salts like this compound. rsc.org Researchers began to investigate its potential as an ionic liquid and as a building block for creating new ILs with tailored properties for specific tasks, such as CO2 capture and electrochemical applications. chemimpex.comnih.gov

More recently, the focus has expanded to its role in nanotechnology and advanced materials. chemimpex.comripublication.com Studies on its use in creating polymer/clay nanocomposites and its function in stabilizing nanoparticles demonstrate the ongoing evolution of its research trajectory. rsc.orgripublication.comresearchgate.net For example, it has been shown to act as a stabilizer for nickel nanoparticles formed in situ during catalytic reactions. rsc.org

Current State of Research and Emerging Trends for this compound

The current research landscape for this compound is vibrant and diverse, with several emerging trends.

One prominent trend is its use in the formulation of deep eutectic solvents (DESs) . pan.pl These are mixtures of a hydrogen bond donor and a hydrogen bond acceptor, which form a eutectic with a melting point much lower than the individual components. A DES based on this compound has been used for the recovery of gold ions from acidic solutions. pan.pl

Another area of growing interest is its application in membrane technology . ukm.my Nanocomposite ultrafiltration membranes incorporating this compound-modified clay have been developed, showing enhanced porosity and antifouling properties for protein separation. ukm.myajol.info

The compound continues to be a subject of interest in catalysis , particularly in the context of sustainable chemistry. mdpi.compucrs.br Its use in the cycloaddition of CO2 to epoxidized oleochemicals to produce bio-based organic carbonates is an example of its application in green chemistry. pucrs.brresearchgate.net In combination with polyoxometalates, it forms an efficient catalytic system for the epoxidation of fatty acid methyl esters. mdpi.com

Furthermore, its role in nanomaterials synthesis remains an active area of research. acs.org It has been observed to influence the ripening and structural transitions of gold nanocrystals. acs.org

The physicochemical properties of this compound, both as a pure compound and in mixtures, continue to be investigated to support its application in various fields, including electrochemistry. aip.orgresearchgate.net

Interactive Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃₂H₆₈BrP | sigmaaldrich.com |

| Molecular Weight | 563.76 g/mol | sigmaaldrich.com |

| Appearance | White to off-white solid/powder | cymitquimica.comchemimpex.com |

| Melting Point | 40-46 °C | chemimpex.comsigmaaldrich.com |

| Solubility | Insoluble in water, soluble in organic solvents | cymitquimica.com |

| Thermal Decomposition | Onset at ~250°C in air, ~300°C under nitrogen |

Table 2: Research Applications of this compound

| Application Area | Specific Use | Key Findings | Source(s) |

| Catalysis | Phase-Transfer Catalyst in epoxidation | Paired with phosphotungstic acid, achieves high epoxy yields. | mdpi.com |

| Catalysis | Stabilizer for nanoparticles | Stabilizes nickel nanoparticles in aromatic amination reactions. | rsc.org |

| Materials Science | Nanocomposite filler modification | Increases basal spacing and thermal stability of montmorillonite clay. | ripublication.comresearchgate.net |

| Materials Science | Formation of ionic semiclathrate hydrates | Potential for gas storage and separation applications. | |

| Separation Science | Metal ion extraction | Effective in recovering cobalt and gold from aqueous solutions. | longdom.orgpan.pl |

| Green Chemistry | CO₂ cycloaddition | Catalyst for producing bio-based organic carbonates from epoxides. | pucrs.brresearchgate.net |

| Membrane Technology | Ultrafiltration membrane additive | Enhances porosity and antifouling properties of PVDF membranes. | ukm.myajol.info |

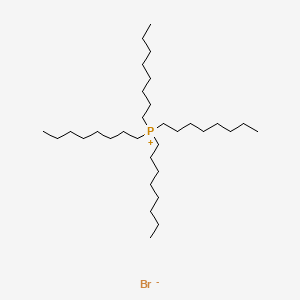

Structure

2D Structure

Propiedades

IUPAC Name |

tetraoctylphosphanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H68P.BrH/c1-5-9-13-17-21-25-29-33(30-26-22-18-14-10-6-2,31-27-23-19-15-11-7-3)32-28-24-20-16-12-8-4;/h5-32H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVBRLOSUBRKEJW-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC[P+](CCCCCCCC)(CCCCCCCC)CCCCCCCC.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H68BrP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5047900 | |

| Record name | Tetraoctylphosphonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5047900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

563.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23906-97-0 | |

| Record name | Phosphonium, tetraoctyl-, bromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23906-97-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetraoctylphosphonium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023906970 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetraoctylphosphonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5047900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetraoctylphosphonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.745 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Preparative Routes for Tetraoctylphosphonium Bromide

General Synthetic Pathways for Quaternary Phosphonium (B103445) Salts

Quaternary phosphonium salts are typically synthesized through the quaternization of a tertiary phosphine (B1218219). This reaction involves the nucleophilic attack of the phosphorus atom of the tertiary phosphine on an alkyl halide. The general reaction can be represented as:

R₃P + R'X → [R₃PR']⁺X⁻

Where R represents the alkyl or aryl groups attached to the phosphorus atom, and R'X is an alkyl halide. The reactivity of the alkyl halide is a critical factor in this synthesis, with the general trend being I > Br > Cl. Primary alkyl halides are the most reactive, followed by secondary and then tertiary halides, which are the least reactive due to steric hindrance.

Another general approach involves the reaction of phosphine (PH₃) with alkyl halides in the presence of a base, followed by subsequent alkylation steps to form the quaternary phosphonium salt. This method is less common for the synthesis of symmetrical tetraalkylphosphonium salts like tetraoctylphosphonium bromide due to the challenges in controlling the degree of alkylation.

Specific Synthesis of this compound

The synthesis of this compound can be achieved through several specific routes, tailored for either laboratory-scale preparation or industrial production.

Optimized Laboratory-Scale Preparations

A common and effective laboratory-scale synthesis of this compound involves the direct reaction of trioctylphosphine (B1581425) with 1-bromooctane (B94149).

Reaction: P(C₈H₁₇)₃ + BrC₈H₁₇ → [P(C₈H₁₇)₄]⁺Br⁻

This reaction is typically carried out in a suitable organic solvent, such as toluene (B28343) or acetonitrile, and may require heating to proceed at a reasonable rate. The product is then isolated by cooling the reaction mixture and collecting the precipitated solid.

Another laboratory method involves the reaction of n-octanol with phosphorus tribromide to first generate octyl bromide, which can then react with trioctylphosphine. This two-step, one-pot synthesis can be advantageous in certain situations.

A less common method involves the anion exchange from tetraoctylphosphonium chloride. This is achieved by reacting tetraoctylphosphonium chloride with a bromide salt, such as copper bromide, in a solvent like dichloromethane.

| Starting Materials | Reagents | Solvent | Key Conditions | Product |

| Trioctylphosphine, 1-Bromooctane | - | Toluene or Acetonitrile | Heating under reflux | This compound |

| n-Octanol | Phosphorus tribromide, Trioctylphosphine | - | Stepwise reaction | This compound |

| Tetraoctylphosphonium chloride | Copper bromide | Dichloromethane | Low temperature | This compound |

Industrial Synthesis Considerations and Scalability

On an industrial scale, the synthesis of this compound prioritizes efficiency, cost-effectiveness, and safety. The direct reaction of trioctylphosphine with 1-bromooctane remains a viable route. Key considerations for scalability include:

Reaction Kinetics: The use of primary haloalkanes like 1-bromooctane is preferred due to their faster reaction rates compared to secondary or tertiary halides. This minimizes reaction time and energy consumption.

Solvent Selection: While solvents are used in laboratory preparations, industrial processes may aim for solvent-free conditions to reduce waste and simplify product isolation. If a solvent is necessary, factors such as cost, recycling potential, and safety are paramount.

Heat Management: The quaternization reaction is exothermic, and efficient heat removal is crucial on a large scale to prevent runaway reactions and ensure product quality.

Raw Material Sourcing: The availability and cost of high-purity trioctylphosphine and 1-bromooctane are significant economic factors.

Purification and Characterization Techniques in Advanced Synthesis

The purification of this compound can be challenging due to its tendency to be an oily and hygroscopic solid. Common purification techniques include:

Trituration: The crude product can be washed or stirred with a non-polar solvent like n-hexane to remove unreacted starting materials and non-polar impurities.

Recrystallization: This can be performed by dissolving the crude product in a minimal amount of a suitable solvent (e.g., a mixture of ethyl acetate and acetonitrile) and then allowing it to crystallize upon cooling or the addition of an anti-solvent.

Drying: Due to its hygroscopic nature, the purified product must be thoroughly dried under vacuum to remove any absorbed water.

The characterization of this compound is essential to confirm its identity and purity. The primary analytical techniques employed are:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Provides information about the structure of the octyl chains.

¹³C NMR: Confirms the presence of all carbon atoms in the octyl groups.

³¹P NMR: Shows a characteristic single peak for the quaternary phosphorus atom, confirming the formation of the phosphonium salt.

Infrared (IR) Spectroscopy: Can be used to identify the characteristic vibrations of the C-H bonds in the alkyl chains and the absence of P-H bonds from any unreacted phosphine.

Mass Spectrometry (MS): Can be used to determine the mass-to-charge ratio of the tetraoctylphosphonium cation.

Novel Synthetic Approaches and Green Chemistry Principles in this compound Production

In line with the principles of green chemistry, recent research has focused on developing more environmentally benign synthetic methods for quaternary phosphonium salts. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Solvent-Free Synthesis: Mechanochemical methods, such as ball milling, have been explored for the synthesis of phosphonium salts without the need for a solvent. nih.govrsc.org This approach reduces volatile organic compound (VOC) emissions and simplifies product work-up. A potential solvent-free method for tetraphenylphosphonium (B101447) bromide has been patented, which involves the reaction of triphenylphosphine (B44618) with bromobenzene in the presence of a catalyst at high temperatures. google.com

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the rate of quaternization reactions, leading to shorter reaction times and potentially higher yields compared to conventional heating. rsc.orgnih.govrsc.org This method is more energy-efficient and can often be performed with reduced solvent volumes.

Ultrasound-Assisted Synthesis: Sonication can also enhance the rate of chemical reactions by creating localized high-temperature and high-pressure zones through acoustic cavitation. nih.govksu.edu.sanih.gov This can lead to faster and more efficient synthesis of phosphonium salts.

Use of Sustainable Solvents: Replacing traditional volatile organic solvents with greener alternatives, such as ionic liquids or bio-derived solvents, is another key aspect of green chemistry.

Atom Economy: The direct quaternization of trioctylphosphine with 1-bromooctane has a high atom economy, as all the atoms of the reactants are incorporated into the final product.

Fundamental Chemical Reactivity and Mechanistic Studies of Tetraoctylphosphonium Bromide

Investigations into the Phosphonium (B103445) Cation Reactivity

The tetraoctylphosphonium cation ([P(C₈H₁₇)₄]⁺) is the bulky, sterically hindered core of the molecule. Its reactivity is largely characterized by its high thermal and chemical stability. The phosphorus atom, bearing a positive charge, is shielded by four long alkyl chains, which imparts significant lipophilicity to the cation.

Research into the stability of phosphonium salts has shown them to be more thermally stable than their analogous ammonium (B1175870) salts. phasetransfercatalysis.comvestachem.com This enhanced stability allows for their use in chemical processes that require elevated temperatures, often between 120-150°C and sometimes up to 200°C. vestachem.com The stability of the phosphonium cation is attributed to the delocalization of the positive charge over the four alkyl groups and the nature of the phosphorus-carbon bond. chemkente.com

However, the cation is not entirely inert. Under certain conditions, particularly in the presence of a strong base, deprotonation at the α-methylene (P-CH₂) group can occur, leading to the formation of a phosphonium ylide. researchgate.net This ylide is a reactive intermediate that can participate in subsequent reactions, such as the Wittig reaction, potentially leading to byproducts. researchgate.net The reactivity of the protons on the α-carbon has been demonstrated through deuterium (B1214612) isotope exchange studies on related phosphonium ionic liquids. researchgate.net

Table 1: Thermal Stability of Selected Quaternary Onium Salts

| Compound Type | Example Compound | General Thermal Stability Range | Key Features |

|---|---|---|---|

| Phosphonium Salt | Tetraoctylphosphonium Bromide | High (Stable up to >150-200°C) | Greater thermal stability due to the larger, more polarizable phosphorus atom. phasetransfercatalysis.comvestachem.com |

| Ammonium Salt | Tetrabutylammonium (B224687) Bromide | Moderate (Stable up to ~100°C) | Generally less thermally stable than phosphonium counterparts. vestachem.com |

| Imidazolium Salt | 1-Butyl-3-methylimidazolium Bromide | Variable | Stability is highly dependent on anion and substituents; can be prone to degradation. eku.edu |

Role of the Bromide Anion in Reaction Mechanisms

The bromide anion (Br⁻) is a crucial participant in the reaction mechanisms involving this compound. Far from being a simple spectator ion, its nucleophilicity and ability to act as a leaving group or a hydrogen bond acceptor define its role in many catalytic cycles.

In phase-transfer catalysis (PTC), the phosphonium cation forms a "loose" ion pair with the bromide anion. phasetransfercatalysis.com This pairing facilitates the transport of the anion from an aqueous or solid phase into an organic phase where it can act as a nucleophile. The larger size and greater polarizability of the phosphorus atom compared to a nitrogen atom in ammonium salts result in a weaker cation-anion interaction, enhancing the anion's reactivity. phasetransfercatalysis.com

A notable example of the bromide anion's direct involvement is in the dehydration of diols. shokubai.org Mechanistic studies have revealed a two-step process where the bromide anion first acts as a nucleophile in an acid-catalyzed substitution reaction. This is followed by a second step where the bromide, now part of the substrate, facilitates a dehydrobromination reaction. shokubai.org This dual role prevents the formation of typical acid-catalyzed side products like aldehydes or cyclic ethers. shokubai.org

Furthermore, the bromide anion can react with molecular bromine to form polybromide species, such as the tribromide anion (Br₃⁻). rsc.org These species have their own distinct reactivity and are known to be effective brominating agents. wuxibiology.com

Table 2: Mechanistic Roles of the Bromide Anion

| Role | Reaction Type | Description of Interaction | Reference Example |

|---|---|---|---|

| Nucleophile | Substitution Reactions | Attacks an electrophilic center, displacing a leaving group. | Acid-catalyzed substitution on a diol. shokubai.org |

| Leaving Group | Elimination / Carbocation Formation | Departs from a substrate to form a carbocation or initiate an elimination cascade. | SN1 reactions of alkyl halides. masterorganicchemistry.comuomustansiriyah.edu.iq |

| Hydrogen Bond Acceptor | Activation of Substrates | Forms hydrogen bonds with donor molecules (e.g., alcohols, amines), increasing their reactivity. | Formation of deep eutectic solvents with glycerol (B35011). mostwiedzy.pl |

| Base | Dehydrobromination | Abstracts a proton, leading to the formation of a double bond and elimination of HBr. | Second step in the dehydration of diols. shokubai.org |

Mechanistic Insights in Catalytic Cycles Involving this compound

Hydrogen bonding plays a pivotal role in the mechanisms where this compound is employed. The bromide anion is an effective hydrogen bond acceptor (HBA). mostwiedzy.pl In combination with hydrogen bond donors (HBDs), such as alcohols or carboxylic acids, it can form deep eutectic solvents (DESs). mostwiedzy.plresearchgate.net

In these systems, the formation of hydrogen bonds, such as O-H···Br or N-H···Br, can activate the HBD molecule. researchgate.net This activation occurs by increasing the polarization of the O-H or N-H bond, making the hydrogen more acidic and the oxygen or nitrogen more nucleophilic. This principle is fundamental to its catalytic activity in reactions like esterifications and etherifications, where the activation of an alcohol is a key step. Studies on related phosphonium-based protic ionic liquids suggest that the strength of these hydrogen bonds influences properties like ionic conductivity and melting point. rsc.org

The formation of carbocations is a fundamental step in many organic reactions, including Sₙ1 and E1 mechanisms. masterorganicchemistry.com this compound can influence carbocation formation primarily through the action of its bromide anion. The C-Br bond in an alkyl bromide can undergo heterolysis, where the bromide anion departs as a leaving group, generating a carbocation intermediate. uomustansiriyah.edu.iq

While the tetraoctylphosphonium cation itself does not directly form a reactive carbocation, the salt as a whole provides the bromide source for catalytic cycles. For instance, in Friedel-Crafts-type reactions, a Lewis acid can facilitate the abstraction of a bromide from an alkyl bromide to generate a carbocation, which then alkylates an aromatic ring. uomustansiriyah.edu.iqnih.gov In photoredox catalysis, the cleavage of a C-Br bond can be initiated to form a carbocation, and the presence of a bromide scavenger can be crucial to prevent the recombination of the ion pair, thereby allowing the carbocation to react with other species. cas.cn The stability of the resulting carbocation is paramount and is influenced by factors such as substitution (tertiary > secondary > primary) and resonance. youtube.com

Interactions with Different Chemical Species in Homogeneous and Heterogeneous Systems

The amphiphilic nature of this compound, with its nonpolar alkyl chains and polar ionic head, allows it to operate effectively in both homogeneous and heterogeneous systems.

In heterogeneous systems , its most prominent role is as a phase-transfer catalyst (PTC). vestachem.comnih.gov It facilitates the transfer of a reactant (typically an anion) from one phase (e.g., aqueous) to another (e.g., organic) where the reaction occurs. The bulky, lipophilic tetraoctylphosphonium cation encapsulates the bromide anion (or another anion exchanged in situ), shielding its charge and allowing the ion pair to dissolve in the nonpolar organic phase. This enables reactions between water-soluble and organic-soluble reagents that would otherwise be immiscible and react very slowly. nih.gov

In homogeneous systems , this compound can function as an ionic liquid or as a component thereof. cymitquimica.comtcichemicals.com As a solvent, it provides a polar, non-coordinating medium that can stabilize charged intermediates and influence reaction pathways. Its interactions with solutes are governed by a combination of ionic, van der Waals, and hydrogen-bonding forces. The ability to form deep eutectic solvents with HBDs like myo-inositol or glycerol is a prime example of its strong intermolecular interactions in the liquid phase. mostwiedzy.plresearchgate.netnih.gov These interactions can significantly alter the properties of the system and enhance the solubility of various compounds, including drugs. nih.gov

Moreover, the interactions of this compound within a catalytic system are crucial for its lifecycle, including its potential for recycling. For example, in depolymerization reactions related to atom transfer radical polymerization (ATRP), phosphonium and ammonium bromides are used in the catalyst system, which can be recovered and potentially reused. researchgate.netnih.gov

Applications of Tetraoctylphosphonium Bromide in Catalysis

Phase Transfer Catalysis Mediated by Tetraoctylphosphonium Bromide

Phase transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases, such as a solid-liquid or liquid-liquid system. nih.govfzgxjckxxb.com this compound serves as an archetypal phase transfer catalyst. The mechanism involves the phosphonium (B103445) cation ([P(C₈H₁₇)₄]⁺) forming an ion pair with a reactant anion from one phase (typically aqueous or solid) and transporting it into a second, organic phase where the other reactant is soluble. crdeepjournal.orgjetir.org This transfer overcomes the phase barrier, dramatically increasing reaction rates. crdeepjournal.org

Phosphonium salts like this compound are often favored over their ammonium (B1175870) counterparts due to several advantages. The phosphorus atom is larger and more polarizable than a nitrogen atom, leading to a looser, more reactive ion pair with the transported anion. phasetransfercatalysis.com Furthermore, phosphonium salts generally exhibit greater thermal stability, making them suitable for reactions requiring elevated temperatures. fzgxjckxxb.comphasetransfercatalysis.com

The use of this compound as a phase transfer catalyst is applicable to a wide array of organic reactions. It is particularly effective in nucleophilic substitution reactions, alkylations, and condensations. crdeepjournal.orgwisdomlib.org By transferring anions such as cyanide, hydroxide (B78521), or phenoxide into an organic medium, it enables reactions that would otherwise be impractically slow. crdeepjournal.org The use of PTC contributes to greener chemistry by minimizing the need for harsh organic solvents and often allowing for milder reaction conditions. fzgxjckxxb.comjetir.orgwisdomlib.org

For instance, in the synthesis of ethers via the Williamson synthesis, a phase transfer catalyst can facilitate the reaction between an alkyl halide in an organic solvent and an alkoxide salt in an aqueous or solid phase. jetir.org Similarly, it is instrumental in the alkylation of active methylene (B1212753) compounds like phenylacetonitrile, a reaction of significant industrial importance. crdeepjournal.org

| Reaction Type | Organic Substrate (Organic Phase) | Anionic Reagent (Aqueous/Solid Phase) | Typical Product | Role of this compound |

|---|---|---|---|---|

| Nucleophilic Substitution (Williamson Ether Synthesis) | Alkyl Halide (R-X) | Alkoxide (R'-O⁻ Na⁺) | Ether (R-O-R') | Transfers alkoxide anion into the organic phase. |

| Cyanation | Alkyl Halide (R-X) | Sodium Cyanide (NaCN) | Nitrile (R-CN) | Transfers cyanide anion into the organic phase. |

| C-Alkylation | Phenylacetonitrile | Sodium Hydroxide (NaOH) / Alkyl Halide (R-X) | Alkylated Phenylacetonitrile | Transfers hydroxide to generate carbanion, which then reacts. |

| O-Alkylation | Phenol | Sodium Hydroxide (NaOH) / Alkyl Halide (R-X) | Alkyl Phenyl Ether | Transfers phenoxide anion into the organic phase. |

While this compound is an effective achiral catalyst for accelerating reactions, achieving stereoselectivity in a transformation requires the use of a chiral catalyst. The principles of phase transfer catalysis have been extended to the field of asymmetric synthesis by designing chiral, non-racemic phase transfer catalysts. nih.govrsc.org

These specialized catalysts are structurally more complex than simple tetraalkylphosphonium salts. They typically possess a chiral backbone, often derived from natural products like cinchona alkaloids or synthetically developed structures such as those with binaphthyl or spirocyclic motifs. nih.govnii.ac.jp When such a chiral phosphonium salt transports an anion, it forms a chiral ion pair. This chiral environment influences the subsequent reaction with a prochiral substrate, directing the formation of one enantiomer over the other.

For example, chiral spirocyclic phosphonium salts have been successfully employed as phase-transfer catalysts for asymmetric α-amination and α-fluorination reactions, yielding products with high enantioselectivities. nih.gov Although this compound itself does not induce chirality, its foundational role as a phase transfer agent illustrates the mechanism upon which more complex, chiral catalysts are based.

Homogeneous Catalysis with this compound as a Solvent or Co-catalyst

Beyond its role in heterogeneous PTC, this compound can serve as a reaction medium itself. With a melting point in the range of 40-45 °C, it can be used as an ionic liquid—a salt that is liquid below 100 °C. sigmaaldrich.com Phosphonium-based ionic liquids are recognized as "green" or neoteric solvents due to their negligible vapor pressure, high thermal stability, and ability to dissolve a wide range of organic and inorganic compounds. rsc.orgdntb.gov.ua In homogeneous catalysis, using an ionic liquid like this compound as the solvent can offer significant advantages, including enhanced catalyst stability and facile catalyst recycling. rsc.orgnih.gov

This compound and similar long-chain phosphonium salts are particularly effective media for transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions. rsc.org The ionic liquid can act as more than just an inert solvent; it can stabilize the metal catalyst, sometimes in the form of nanoparticles, preventing aggregation and deactivation. arkat-usa.orgnih.gov This stabilization often leads to a longer catalyst lifetime and allows for the catalyst-ionic liquid phase to be separated from the product and reused multiple times. audreyli.comacs.org

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, widely used for synthesizing aryl amines from aryl halides. wikipedia.orgorganic-chemistry.org While commonly performed in organic solvents like toluene (B28343) or dioxane, there is a drive to replace these volatile and often toxic solvents. acsgcipr.orgsci-hub.se

Ionic liquids are an attractive alternative medium for such transformations. The polar nature of the phosphonium salt can facilitate the stabilization of polar intermediates in the catalytic cycle. Although specific literature detailing the use of this compound for the Buchwald-Hartwig reaction is limited, its proven success as a medium for other palladium-catalyzed cross-couplings suggests its high potential in this area. The use of an ionic liquid medium can enhance catalyst stability and allow for simple product extraction with a non-polar solvent, leaving the catalyst dissolved in the ionic liquid for subsequent reaction cycles.

The utility of phosphonium ionic liquids as media for palladium-catalyzed carbon-carbon bond-forming reactions is well-documented, particularly for the Suzuki and Heck reactions. rsc.orgnih.gov These reactions are fundamental tools in organic synthesis for creating complex molecular architectures.

In the Suzuki reaction , which couples an organoboron compound with an organohalide, research has shown that phosphonium salt ionic liquids can serve as an excellent recyclable medium. rsc.orgresearchgate.net For example, the coupling of various aryl halides, including challenging aryl chlorides, proceeds efficiently in tetradecyltrihexylphosphonium chloride under mild conditions. rsc.org The phosphonium salt medium allows for high product yields and prevents the formation of inactive palladium black, a common issue in other solvent systems. rsc.org

| Aryl Halide | Arylboronic Acid | Catalyst | Ionic Liquid | Conditions | Yield |

|---|---|---|---|---|---|

| 4-Bromotoluene | Phenylboronic acid | Pd₂(dba)₃ | [P(C₆H₁₃)₃(C₁₄H₂₉)]Cl | RT, 18h | 98% |

| 4-Chloroacetophenone | Phenylboronic acid | Pd₂(dba)₃ | [P(C₆H₁₃)₃(C₁₄H₂₉)]Cl | 80 °C, 18h | 88% |

| 1-Iodonaphthalene | Phenylboronic acid | Pd₂(dba)₃ | [P(C₆H₁₃)₃(C₁₄H₂₉)]Cl | RT, 18h | 99% |

The Heck reaction , which couples an unsaturated halide with an alkene, has also been successfully performed in ionic liquids. nih.govaudreyli.com The use of an ionic medium can stabilize the palladium catalyst, often allowing the reaction to proceed without the need for phosphine (B1218219) ligands, which can be expensive and toxic. nih.govlibretexts.org The ability to recycle the catalyst and solvent phase makes the process more economical and environmentally benign. audreyli.com

Metal-Catalyzed Reactions in this compound Media

Oxidative Addition Kinetics

While specific kinetic studies detailing the role of this compound in oxidative addition reactions are not extensively documented, the general behavior of phosphonium salts in such reactions provides valuable insights. Oxidative addition is a fundamental step in many catalytic cycles, particularly those involving transition metals like palladium and nickel. nih.govescholarship.orgchimia.ch In these reactions, the metal center's oxidation state increases as it formally inserts into a covalent bond.

Phosphonium salts are known to accelerate the rate of oxidative addition of aryl bromides. illinois.edu This acceleration can be attributed to their role as phase-transfer catalysts, facilitating the transport of reactants between different phases, and potentially by influencing the electronic properties of the metal catalyst. The mechanism can be complex, with evidence suggesting that for some systems, the reaction can proceed through both concerted and stepwise radical pathways. nih.govescholarship.org The specific pathway can be influenced by factors such as the electronic properties of the phosphine ligands and the aryl halide. nih.gov

Non-metal Catalysis

The utility of this compound extends to non-metal catalysis, where it can act as an organocatalyst. nih.gov Quaternary phosphonium salts are a class of non-metal catalysts that have shown promise in various organic transformations. alfachemic.comresearchgate.net Their catalytic activity often stems from the ability of the phosphonium cation and the associated anion to activate substrates.

A notable application of phosphonium salts in non-metal catalysis is in the hydrochlorination of acetylene (B1199291) to produce vinyl chloride, a key monomer for polyvinyl chloride (PVC). rsc.orgcityu.edu.hk Research has demonstrated the high efficacy of supported tetraphenylphosphonium (B101447) bromide (TPPB) as a non-metal catalyst for this reaction. rsc.orgcityu.edu.hk The TPPB, supported on activated carbon, exhibited high acetylene conversion and selectivity for vinyl chloride. rsc.org Density functional theory (DFT) calculations suggest that the catalytic activity arises from the ability of the phosphonium salt to activate the H-Cl bond. rsc.org The bromide anion is believed to transfer electrons to the hydrogen of HCl, facilitating its addition to acetylene. rsc.org Given the similar structure, it is highly probable that this compound could also function as an effective non-metal catalyst in this and other reactions requiring the activation of small molecules.

Heterogeneous Catalysis and Supported this compound Systems

Immobilizing homogeneous catalysts onto solid supports to create heterogeneous systems is a key strategy for improving catalyst separation, recovery, and reusability. rsc.orgrsc.orgresearchgate.net this compound, as an ionic liquid, is a prime candidate for the development of supported catalyst systems, often referred to as supported ionic liquid phase (SILP) catalysts. d-nb.info

Research has shown that phosphonium salts can be effectively immobilized on various supports, including silica (B1680970) gel and polymers. acs.org These supported catalysts can exhibit high activity and stability. For instance, a plasma-assisted method has been developed to immobilize a bifunctional phosphonium salt onto an amorphous hydrogenated carbon coating on silica, which then served as an efficient catalyst for the synthesis of cyclic carbonates from epoxides and CO2. nih.gov

Furthermore, phosphonium salts have been used as stabilizers for the formation of palladium nanoparticles (PdNPs). mdpi.com These sterically hindered phosphonium salts, including those with long alkyl chains like octyl groups, can control the size and distribution of the PdNPs, which in turn influences their catalytic activity in reactions such as Suzuki cross-coupling. mdpi.com Rhodium nanoparticles immobilized on phosphonium-based supported ionic liquid phases have also been shown to be effective hydrogenation catalysts. d-nb.info These examples highlight the potential of creating robust and recyclable heterogeneous catalysts based on this compound for a variety of applications.

Catalytic Activity in Specific Organic Transformations

The conversion of carbon dioxide (CO2), a greenhouse gas, into value-added chemicals is a significant area of green chemistry. One such application is the reaction of CO2 with epoxides to produce cyclic carbonates, which are valuable as polar aprotic solvents and intermediates in the synthesis of polymers. researchgate.net this compound has shown potential as a catalyst in this transformation, particularly in the context of oleochemicals derived from renewable resources.

While direct studies on this compound are limited, research on analogous phosphonium salts provides strong evidence of their catalytic efficacy. For example, a cooperative catalyst system of tetra-n-butylphosphonium bromide and molybdenum compounds was found to be highly active for the synthesis of cyclic carbonates from epoxidized oleochemicals and CO2. rsc.org This system achieved excellent yields of over 99% under relatively mild conditions. rsc.org Bifunctional phosphonium salts bearing a phenolic moiety have also been identified as extraordinarily active organocatalysts for this reaction. researchgate.net

Another relevant study demonstrated the use of methyltrioctylphosphonium methylcarbonate (B8334205) and bicarbonate salts as catalysts for the transesterification of dialkyl carbonates with diols to produce cyclic and linear carbonates. rsc.org The high selectivity towards either cyclic or linear products was dependent on the structure of the diol. rsc.org These findings strongly suggest that this compound would be an effective catalyst for the production of oleochemical carbonates from CO2.

Table 1: Catalytic Performance of a Phosphonium Bromide-Based System in Oleochemical Carbonate Production (Analogous System) Data based on a cooperative catalyst system using tetra-n-butylphosphonium bromide and MoO3 for the conversion of epoxidized methyl oleate (B1233923) with CO2.

| Entry | Epoxide Substrate | Conversion (%) | Selectivity (%) | Yield (%) |

| 1 | Epoxidized Methyl Oleate | >99 | >99 | >99 |

Source: Adapted from Green Chemistry, 2016, 18, 259-265. rsc.org

The alkylation of indoles is an important transformation in organic synthesis, as N-alkylated and C3-alkylated indoles are common structural motifs in pharmaceuticals and biologically active compounds. While various catalytic systems have been developed for this reaction, there is no specific information in the reviewed literature on the use of this compound as a catalyst for the alkylation of indoles with alcohols.

The regioselective alkylation of indoles with alcohols is typically achieved using transition-metal catalysts. For example, Pd/C and RuCl2(PPh3)3/DPEphos have been successfully employed as catalysts for the 3-alkylation of indoles with a variety of alcohols, proceeding through a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. researchgate.netepa.gov This process involves the catalyst-mediated oxidation of the alcohol to an aldehyde, followed by condensation with the indole (B1671886) and subsequent reduction of the resulting intermediate. researchgate.net Phosphonium salts are known to act as phase-transfer catalysts in alkylation reactions in general, but their specific application to the alkylation of indoles with alcohols has not been reported. alfachemic.comvestachem.com

The hydrochlorination of acetylene is the primary industrial route to vinyl chloride, the monomer for PVC. Due to the high toxicity of the traditionally used mercuric chloride catalyst, there is a significant research effort to develop mercury-free alternatives. mdpi.com Non-metal catalysts based on phosphonium salts have emerged as a promising solution. rsc.orgcityu.edu.hk

A study on a supported tetraphenylphosphonium bromide (TPPB) catalyst demonstrated excellent performance in acetylene hydrochlorination. rsc.orgcityu.edu.hk The 15% TPPB on spherical activated carbon (SAC) catalyst achieved an acetylene conversion of 97.1% and a vinyl chloride selectivity of over 99.5% at 220 °C. rsc.org The catalyst also showed good stability over 300 hours of reaction with minimal carbon deposition. rsc.org

The catalytic mechanism, supported by DFT calculations, involves the activation of the H-Cl bond by the phosphonium salt. rsc.org The bromide anion of TPPB is thought to interact with the hydrogen of HCl, facilitating its addition across the acetylene triple bond. rsc.org The weak adsorption of the vinyl chloride product on the catalyst surface promotes its facile desorption and contributes to the high stability of the catalyst. rsc.org Given the structural and chemical similarities, this compound is expected to exhibit comparable catalytic activity in this important industrial process.

Table 2: Performance of a Supported Phosphonium Bromide Catalyst in Acetylene Hydrochlorination (Analogous System) Data based on a 15% tetraphenylphosphonium bromide on spherical activated carbon (TPPB/SAC) catalyst.

| Parameter | Value |

| Reaction Temperature | 220 °C |

| Acetylene GHSV | 30 h⁻¹ |

| V(HCl)/V(C₂H₂) | 1.15 |

| Acetylene Conversion | 97.1% |

| Vinyl Chloride Selectivity | >99.5% |

Source: Adapted from Catalysis Science & Technology, 2019, 9, 188-198. rsc.org

Catalyst Screening and Optimization Methodologies

The efficacy of this compound as a catalyst is highly dependent on the specific reaction and its conditions. Consequently, rigorous catalyst screening and optimization methodologies are crucial for maximizing its catalytic performance. These methodologies often involve systematic variation of reaction parameters and comparison with other potential catalysts to identify the most efficient system.

Catalyst Screening Studies

In the realm of phase transfer catalysis, the selection of an appropriate catalyst is a critical first step. Screening studies often compare a series of catalysts under identical reaction conditions to determine the most effective one for a specific transformation.

For instance, in the chemical recycling of poly(ethylene terephthalate) (PET) through alkaline hydrolysis, a variety of phosphonium and ammonium salts were screened for their catalytic activity. The primary measure of performance in this study was the yield of terephthalic acid (TPA). Among the tested catalysts, which included various tetraalkylammonium and tetraalkylphosphonium salts, this compound was evaluated for its ability to facilitate the depolymerization of PET. A factorial experimental design was employed to understand the influence of key parameters, such as catalyst concentration and temperature, on the TPA yield.

Another comparative study was conducted in the epoxidation of fatty acid methyl esters. Here, this compound was screened alongside other quaternary phosphonium salts. The effectiveness of the catalysts was assessed by measuring the epoxy number and the iodine number of the product, which indicate the extent of the epoxidation reaction and the consumption of double bonds, respectively. The results from such screening studies are instrumental in identifying the most promising catalyst candidate for a particular application.

The following table summarizes the comparative performance of different catalysts in a representative reaction.

Table 1: Catalyst Screening for the Alkaline Hydrolysis of PET

| Catalyst | Catalyst Concentration (wt%) | Temperature (°C) | TPA Yield (%) |

|---|---|---|---|

| This compound | 1.0 | 90 | 85 |

| Tetrabutylammonium (B224687) bromide | 1.0 | 90 | 78 |

| Tributylhexadecylphosphonium bromide | 1.0 | 90 | 92 |

Optimization of Reaction Conditions

Once a suitable catalyst such as this compound is identified, the next step involves the optimization of reaction conditions to enhance yield, selectivity, and reaction rate. This is typically achieved by systematically varying parameters such as temperature, catalyst loading, reactant concentrations, and solvent.

In the context of the O-alkylation of 2-naphthol (B1666908) using phosphonium-based ionic liquids, a detailed investigation into the effect of various parameters was conducted. While this study focused on a range of phosphonium salts, the principles of optimization are directly applicable to reactions catalyzed by this compound. The parameters investigated included:

Agitation Speed: To ensure efficient mixing and overcome mass transfer limitations.

Catalyst Concentration: To determine the optimal catalyst loading that maximizes the reaction rate without leading to unwanted side reactions or unnecessary cost.

Concentration of Reactants: To understand the effect of substrate and reagent concentrations on the reaction kinetics.

Temperature: To study its influence on the reaction rate and selectivity.

The findings from such optimization studies can be used to develop a kinetic model of the reaction, which further aids in understanding the reaction mechanism and in scaling up the process.

The data below illustrates the effect of varying reaction parameters on the product yield in a typical reaction catalyzed by a phosphonium salt.

Table 2: Optimization of Reaction Parameters for a Phosphonium Salt Catalyzed Reaction

| Parameter | Value | Product Yield (%) |

|---|---|---|

| Temperature (°C) | 60 | 75 |

| 70 | 88 | |

| 80 | 95 | |

| Catalyst Loading (mol%) | 1 | 82 |

| 2 | 95 | |

| 3 | 95 | |

| Reactant Molar Ratio | 1:1 | 85 |

| 1:1.2 | 93 |

By employing these systematic screening and optimization methodologies, researchers can effectively harness the catalytic potential of this compound for a wide array of chemical transformations.

Tetraoctylphosphonium Bromide in Separation Technologies

Solvent Extraction Applications

Solvent extraction, a widely used method for separating compounds based on their differential solubilities in two immiscible liquid phases, has seen advancements through the use of ionic liquids like tetraoctylphosphonium bromide. These salts can act as extractants, offering high efficiency and selectivity for target analytes.

The recovery of metal ions from aqueous solutions is a critical process in hydrometallurgy, recycling, and waste treatment. This compound has shown considerable promise in the selective extraction of various metal ions.

The recovery of platinum group metals (PGMs), which include platinum, palladium, and rhodium, is of significant economic importance due to their rarity and extensive industrial applications. While direct solvent extraction of PGMs using solely this compound is not extensively documented in standalone applications, its role is pivotal as a component in deep eutectic solvents (DESs) for this purpose. nih.govresearchgate.net In these systems, this compound typically acts as the hydrogen bond acceptor, complexing with a hydrogen bond donor to form a DES with tunable properties for the selective extraction of PGMs from complex matrices. nih.govresearchgate.net

The separation of cobalt from nickel is a challenging yet crucial step in the hydrometallurgical processing of ores and the recycling of batteries. This compound has been investigated as an extractant for this separation, often in the form of a phosphonium-based ionic liquid. Research has demonstrated that these ionic liquids can achieve remarkable separation factors for cobalt over nickel from chloride media. nih.gov The extraction mechanism typically involves the formation of a cobalt-chloride complex that is selectively extracted into the ionic liquid phase.

One study highlighted the use of undiluted phosphonium-based ionic liquids, including this compound, for the green solvent extraction of cobalt from nickel. nih.gov This approach avoids the use of volatile organic compounds as diluents. The separation is based on the preferential formation and extraction of the tetrachlorocobaltate(II) complex into the ionic liquid phase, leaving nickel in the aqueous phase. nih.gov

Table 1: Separation Factors for Cobalt/Nickel using Phosphonium-Based Ionic Liquids

| Ionic Liquid/Extractant | Aqueous Medium | Separation Factor (Co/Ni) | Reference |

|---|---|---|---|

| Undiluted Phosphonium-Based ILs | 8 M HCl | > 50,000 | nih.gov |

| Tetraoctylphosphonium oleate (B1233923) | Chloride solution | High selectivity at low pH | rsc.org |

This table is interactive. Click on the headers to sort the data.

The recovery of gold from primary and secondary resources is a significant economic activity. Similar to its application with PGMs, this compound is a key ingredient in the formulation of deep eutectic solvents for the extraction of gold(III). A novel hydrophobic deep eutectic solvent (DES) was synthesized by mixing this compound and di-(2-ethylhexyl) phosphoric acid for the recovery of Au(III) from a hydrochloric acid system. nih.gov This DES was used as a carrier in a polymer inclusion membrane (PIM), which achieved a quantitative extraction of Au(III) from a mixed metals solution. nih.gov The study found that a PIM composed of 70 wt% PVDF, 5 wt% NPOE, and 25 wt% of this DES had excellent selectivity and stability, with an extraction efficiency of 92.4% after five consecutive transport experiments. nih.gov

The application of this compound in the separation of organic compounds is an emerging area of research. While specific studies focusing solely on this compound are limited, research on analogous phosphonium-based ionic liquids and deep eutectic solvents provides strong indications of its potential. For instance, a deep eutectic solvent based on tetrabutylphosphonium (B1682233) bromide (a similar quaternary phosphonium (B103445) salt) and levulinic acid has been successfully used for the extractive separation of tetralin from dodecane. researchgate.net This suggests that this compound could be effective in separating aromatic and aliphatic hydrocarbons. The mechanism in such separations often involves preferential interactions, such as pi-pi interactions between the aromatic compound and the extractant.

Metal Ion Extraction and Recovery

Deep Eutectic Solvents (DESs) Incorporating this compound

Deep eutectic solvents (DESs) are a class of solvents that are typically formed by mixing a quaternary ammonium (B1175870) or phosphonium salt (a hydrogen bond acceptor, HBA) with a hydrogen bond donor (HBD). rsc.org this compound is frequently used as an HBA in the formulation of hydrophobic DESs. researchgate.net These DESs are gaining popularity as "green solvents" due to their low volatility, non-flammability, and tunable physicochemical properties.

The incorporation of this compound into DESs has been shown to be highly effective for various separation applications, particularly in the extraction of metal ions. researchgate.netresearchgate.net By carefully selecting the hydrogen bond donor to pair with this compound, the resulting DES can be tailored for high selectivity towards specific metals like platinum group metals and gold(III). researchgate.netnih.govresearchgate.net For example, DESs containing this compound have been used in systems with donors such as terpenes, saturated alcohols, and organic acids for PGM extraction. nih.gov In the recovery of gold(III), a DES formed from this compound and di-(2-ethylhexyl) phosphoric acid demonstrated high efficiency and selectivity. nih.gov The long alkyl chains of the tetraoctylphosphonium cation contribute to the hydrophobicity of the DES, making it suitable for liquid-liquid extraction from aqueous solutions.

Formation and Characterization of this compound-Based DESs

Deep eutectic solvents (DESs) represent a class of solvents often composed of a hydrogen bond acceptor (HBA) and a hydrogen bond donor (HBD). nih.gov These components, when mixed in a specific stoichiometric ratio, form a eutectic mixture with a melting point significantly lower than that of its individual constituents. nih.gov this compound serves as a hydrogen bond acceptor in the synthesis of these solvents. researchgate.net

The formation of DESs typically involves heating and stirring the HBA and HBD components until a clear, homogeneous liquid is formed. nih.govresearchgate.net The resulting DESs exhibit tunable physicochemical properties, which are dependent on the nature of the HBD and the molar ratio of the components. researchgate.net These properties, including density, viscosity, surface tension, and conductivity, can be tailored for specific applications. researchgate.netelsevierpure.com For instance, DESs have been synthesized using quaternary ammonium salts like tetrapropylammonium (B79313) bromide and tetrabutylammonium (B224687) bromide with various HBDs such as ethylene (B1197577) glycol, triethylene glycol, and glycerol (B35011). researchgate.netsemanticscholar.org The formation of hydrogen bonds between the HBA and HBD is a crucial factor in the creation of a DES. nih.gov

Applications of DESs in Metal and Dye Removal

Deep eutectic solvents, including those based on phosphonium salts, have shown considerable promise as green alternatives to conventional organic solvents for the extraction of metal ions. researchgate.net Hydrophobic DESs have been successfully employed for the recovery of precious metals like palladium(II) from acidic solutions. researchgate.net Studies have demonstrated the use of phosphonium-based DESs for the extraction of various metal ions, with the efficiency of extraction being influenced by factors such as the composition of the DES and the pH of the solution. researchgate.netkuleuven.bemdpi.com

In addition to metal extraction, DESs are being explored for their potential in removing dyes from wastewater. researchgate.net The liquid-liquid extraction process using DESs offers a promising method for dye remediation due to their low cost, biodegradability, and biocompatibility. researchgate.net For example, a DES synthesized from diphenylamine (B1679370) and benzophenone (B1666685) has demonstrated high efficiency in removing Rhodamine B dye. researchgate.net Similarly, hydrophobic deep eutectic solvents have been effectively used for the removal of synthetic textile dyes like crystal violet. researchgate.net The table below summarizes some applications of DESs in the removal of metals and dyes.

| Application Area | Target Pollutant | Type of DES | Key Findings |

| Metal Extraction | Palladium(II) | Methyltrioctylammonium chloride-based | Effective recovery from acidic solutions. researchgate.net |

| Metal Extraction | Cobalt(II), Nickel(II) | Trihexyl(tetradecyl)phosphonium decanoate | High extraction efficiency and selectivity. nih.gov |

| Metal Extraction | Copper(II), Zinc(II) | Methyl Triphenyl Phosphonium Bromide-based | Higher solubility of metal oxides observed. taylors.edu.my |

| Dye Removal | Reactive Black 5 | Chitosan-Deep Eutectic Solvent Beads | High removal efficiency, with the adsorbent being reusable. nih.gov |

| Dye Removal | Rhodamine B | Diphenylamine and Benzophenone-based | Absorption efficiency of up to 97.3%. researchgate.net |

Membrane-Based Separations Utilizing this compound

This compound is also a key component in the development of advanced membrane-based separation technologies, enhancing the performance of both polymer inclusion membranes and nanocomposite ultrafiltration membranes.

Polymer Inclusion Membranes (PIMs)

Polymer inclusion membranes (PIMs) are a type of liquid membrane that has gained attention for the selective separation of metal ions. mdpi.com These membranes typically consist of a base polymer, a carrier (extractant), and often a plasticizer, which are cast from a solution to form a thin, stable film. mdpi.comnih.gov The carrier is physically entrapped within the polymer network, which provides good mechanical stability and minimizes the loss of the extractant. nih.gov

Phosphonium ionic liquids, including derivatives of this compound, have been investigated as effective carriers in PIMs for the transport of metal ions. researchgate.net The versatility of PIMs allows their composition to be tailored for specific separation tasks by selecting the appropriate polymer, carrier, and plasticizer. mdpi.com This adaptability has led to their application in various fields, including analytical chemistry, water treatment, and metal recovery. mdpi.com PIMs offer several advantages over traditional liquid-liquid extraction, such as high selectivity, stability, and the ability to perform simultaneous extraction and back-extraction. mdpi.com Research has demonstrated the successful application of PIMs containing phosphonium ionic liquids for the separation of cadmium(II) and copper(II) from aqueous solutions. researchgate.net

Nanocomposite Ultrafiltration Membranes

The incorporation of this compound (TOPBr) into polymer membranes has been shown to significantly enhance their performance in ultrafiltration applications. Specifically, TOPBr has been used as a nanofiller material in the fabrication of polyvinylidene fluoride (B91410) (PVDF) nanocomposite membranes. analis.com.my The addition of TOPBr clay into the PVDF matrix serves to increase the hydrophilicity of the membrane surface, which is advantageous for reducing fouling. analis.com.mysci-int.com

These nanocomposite membranes are typically prepared via the phase inversion method. analis.com.myajol.info The introduction of TOPBr has been observed to increase the water content and porosity of the PVDF membranes. analis.com.my Morphological studies using scanning electron microscopy have revealed that increasing the TOPBr content leads to a more porous structure with a thin skin layer. sci-int.comajol.info This enhanced porosity and hydrophilicity contribute to improved membrane performance, including higher pure water flux and better protein separation capabilities. analis.com.my For instance, the addition of 1.0 wt.% of TOPBr to a PVDF membrane was found to significantly increase the water flux and result in a flux recovery of 93%, indicating excellent antifouling properties. analis.com.my

The table below presents a summary of the effects of TOPBr on PVDF nanocomposite ultrafiltration membranes based on research findings.

| Membrane Property | Effect of Increasing TOPBr Content | Reference |

| Hydrophilicity | Strongly enhanced | ajol.info |

| Water Content | Increased | analis.com.my |

| Porosity | Increased, more porous structure | analis.com.mysci-int.comajol.info |

| Pure Water Flux | Increased | ajol.info |

| Antifouling Properties | Highest at 1.0 wt.% TOPBr | analis.com.my |

| Mechanical Properties | Greater stiffness compared to pure PVDF | sci-int.com |

Chromatographic Applications and Stationary Phases

In the field of chromatography, the stationary phase is a fundamental component that dictates the separation of analytes. longdom.orgnih.gov The interaction between the analytes and the stationary phase is the basis of the chromatographic separation process. longdom.org Ionic liquids (ILs), including phosphonium-based salts, have garnered interest as novel stationary phases in liquid chromatography due to their unique separation selectivity. researchgate.net

A stationary phase created by grafting trioctyl(3/4-vinylbenzyl)phosphonium chloride onto a silica-based monolith has been developed and evaluated for capillary liquid chromatography. researchgate.net This IL-based stationary phase exhibits a combination of hydrophobic, hydrophilic, and electrostatic interactions. researchgate.net This multi-modal interaction capability allows for the effective separation of a wide range of structurally diverse compounds, including alkylbenzenes, polyaromatic compounds, and various substituted benzenes. researchgate.net The unique selectivity of such IL-based stationary phases offers an advantage over traditional stationary phases like C8 and C18. researchgate.net The retention behavior of solutes on these stationary phases can be tuned by altering the composition of the mobile phase, such as the concentration of organic modifiers and salts. researchgate.net

Electrochemical Investigations and Ionic Liquid Formulations of Tetraoctylphosphonium Bromide

Development of Ionic Liquids from Tetraoctylphosphonium Bromide

Ionic liquids derived from the tetraoctylphosphonium cation are noted for their potential advantages over other IL types, including high thermal stability and stability in strongly basic or reducing environments. The parent compound, this compound ([P₈₈₈₈][Br]), is a moderate to low-melting solid, with a melting point between 40-45°C, classifying it as an ionic liquid. sigmaaldrich.comresearchgate.netresearchgate.net

Synthesis of Tetraoctylphosphonium-Based Ionic Liquids

The synthesis of the tetraoctylphosphonium cation itself is typically achieved through the quaternization of trioctylphosphine (B1581425). For instance, this compound can be prepared by the reaction of trioctylphosphine with 1-bromooctane (B94149). researchgate.net

The primary method for developing a diverse range of ionic liquids from this compound is through an anion exchange or metathesis reaction. researchgate.netarpnjournals.org This process allows for the bromide anion to be replaced with various other anions, thereby tuning the physicochemical properties of the resulting ionic liquid. A common strategy involves reacting this compound with a salt containing the desired anion, often a lithium or sodium salt, in a suitable solvent. researchgate.net

A specific example is the synthesis of tetraoctylphosphonium tetrakis(pentafluorophenyl)borate (B1229283) (P₈₈₈₈TB), a room temperature ionic liquid (RTIL). This is prepared via a metathesis reaction between this compound and lithium tetrakis(pentafluorophenyl)borate etherate in dichloromethane. researchgate.net The reaction proceeds by precipitation of the inorganic halide salt (e.g., lithium bromide), which is then removed, yielding the new phosphonium-based ionic liquid. researchgate.netarpnjournals.org

Physicochemical Properties of Tetraoctylphosphonium Ionic Liquids

The properties of tetraoctylphosphonium-based ionic liquids are highly dependent on the nature of the anion. This compound itself is a white to pale yellow solid. cymitquimica.com

Ionic liquids derived from it, such as tetraoctylphosphonium tetrakis(pentafluorophenyl)borate (P₈₈₈₈TB), exhibit properties suitable for electrochemical applications. At 60°C, P₈₈₈₈TB has a density of 1.22 g·cm⁻³, a viscosity of 727 mPa·s, and an ionic conductivity of 180 μS·cm⁻¹. researchgate.netnih.gov The high viscosity is a characteristic feature of many phosphonium-based ILs, influenced by the long alkyl chains of the cation.

| Compound | Property | Value | Temperature | Reference |

|---|---|---|---|---|

| This compound | Melting Point | 40-45 °C | N/A | sigmaaldrich.com |

| Tetraoctylphosphonium tetrakis(pentafluorophenyl)borate | Density | 1.22 g·cm⁻³ | 60 °C | researchgate.netnih.gov |

| Tetraoctylphosphonium tetrakis(pentafluorophenyl)borate | Viscosity | 727 mPa·s | 60 °C | researchgate.netnih.gov |

| Tetraoctylphosphonium tetrakis(pentafluorophenyl)borate | Conductivity | 180 μS·cm⁻¹ | 60 °C | researchgate.netnih.gov |

Electrochemical Behavior of this compound and its Ionic Liquid Derivatives

The electrochemical properties of tetraoctylphosphonium-based ILs, such as their wide potential windows and interfacial behavior, make them promising candidates for various electrochemical applications. nih.gov

Electrolyte Applications

Phosphonium-based ionic liquids are investigated as electrolytes for energy storage devices like batteries and supercapacitors due to their favorable characteristics, which include high thermal stability, low flammability, and negligible volatility. mdpi.comnih.gov Their wide electrochemical windows, in particular, are advantageous for high-voltage applications. nih.gov For instance, gelled electrolytes containing trihexyl(tetradecyl)phosphonium-based ILs have been explored for lithium-ion batteries, demonstrating good thermal stability and an electrochemical stability window of 3.95 V. mdpi.com The use of phosphonium (B103445) ILs in supercapacitors is also an area of active research, with studies focusing on their performance across a wide range of temperatures. researchgate.netchemrxiv.orgchemrxiv.org

Potential Window and Electron Transfer Kinetics

A key feature of tetraoctylphosphonium-based ionic liquids is their wide electrochemical potential window. The derivative tetraoctylphosphonium tetrakis(pentafluorophenyl)borate (P₈₈₈₈TB) exhibits a broad metal-electrolyte potential window of approximately 3.5 V at 60°C when measured at a platinum ultramicroelectrode. researchgate.netnih.gov This wide window indicates high electrochemical stability, which is crucial for electrolytes used in high-energy devices. nih.gov

The kinetics of electron transfer (ET) and ion transfer (IT) reactions have been examined for these systems. researchgate.netnih.gov Studies involving P₈₈₈₈TB have shown that while the physicochemical properties and transfer kinetics are enhanced compared to previously developed RTILs, the large peak-to-peak separation observed in cyclic voltammograms suggests relatively slow kinetics for both electron and ion transfer processes. researchgate.netnih.gov

Interfacial Electrochemistry

The behavior at the interface between an electrode and the ionic liquid is critical for electrochemical performance. For tetraoctylphosphonium-based ILs, the interface with an aqueous phase is of particular interest for applications like biphasic catalysis and ion sensing.

The interface between water and a hydrophobic RTIL like P₈₈₈₈TB can be polarized over a significant potential range. researchgate.netnih.gov P₈₈₈₈TB shows a large liquid-liquid polarizable potential window of about 0.9 V at 60°C. researchgate.netnih.gov This wide polarizable window is indicative of the high hydrophobicity of the constituent tetraoctylphosphonium cation and the tetrakis(pentafluorophenyl)borate anion. researchgate.net Within this window, the transfer of ions across the water-IL interface can be studied. researchgate.netnih.govkyoto-u.ac.jp For example, the simple ion transfer of species like AuCl₄⁻ has been characterized voltammetrically at the water-P₈₈₈₈TB micro-interface. researchgate.net

Applications in Electrochemical Devices and Processes

This compound, owing to its unique combination of properties including thermal stability, ionic conductivity, and electrochemical stability, is a compound of interest in various electrochemical applications. Its bulky, symmetric tetraoctylphosphonium cation and the bromide anion contribute to its utility as an electrolyte, a component in electrolyte formulations, and as a phase-transfer catalyst in electrochemical reactions.

One notable application of this compound is in the formation of gel-like membranes for electrochemical studies. Research has demonstrated that a gel-like membrane formed from this compound on an electrode surface can provide a stable environment for the electrochemical analysis of otherwise insoluble molecules in aqueous systems. For instance, this approach has been successfully employed to study the electrochemistry of Fullerene C60 in an aqueous solution, enabling the stable formation of its anions, C60−, C602−, and C603−. This suggests its potential for creating stable electrode-electrolyte interfaces for various electrochemical sensors and systems where the analyte has poor solubility in traditional electrolytes.

While direct, extensive research on this compound in energy storage devices is still emerging, the broader class of phosphonium-based ionic liquids has been investigated for applications in batteries and supercapacitors. These compounds are explored as potential electrolytes due to their generally wide electrochemical windows, non-flammability, and low vapor pressure, which are desirable safety and performance characteristics. The long alkyl chains of the tetraoctylphosphonium cation can influence the viscosity and ionic conductivity of the electrolyte, which are critical parameters for device performance. It is plausible that this compound could be a component in mixed electrolyte systems for lithium-ion batteries or supercapacitors, where it could contribute to the stability of the solid electrolyte interphase (SEI) on the electrodes.

Furthermore, quaternary ammonium (B1175870) and phosphonium salts, including various bromide salts, are well-established as phase-transfer catalysts in a range of chemical reactions, including electrochemical synthesis. In such processes, the tetraoctylphosphonium cation can facilitate the transfer of the bromide ion or other reactant anions from an aqueous phase to an organic phase where the electrochemical reaction with an organic substrate occurs. This can enhance reaction rates and yields in the electrochemical synthesis of various organic compounds. The lipophilic nature of the tetraoctyl groups would make it particularly effective in facilitating reactions between aqueous and organic phases.

Thin Film Electrolytes

This compound has been identified as a key component in the development of novel thin-film electrolytes, particularly for applications in optoelectronic devices. These electrolytes are often formulated by dissolving the ionic liquid in a polymer matrix, such as polymethyl methacrylate (PMMA), to create a solid or quasi-solid-state electrolyte film. This approach combines the desirable properties of the ionic liquid, such as high ionic conductivity and a wide electrochemical window, with the mechanical stability and processability of the polymer.

Research into IR-transparent polymer electrolytes has specifically utilized this compound. aip.org These thin films are of particular interest for applications in devices where both electrical conductivity and optical transparency in the infrared region are crucial. When spin-coated onto a substrate, these bromide-based ionic liquid-polymer electrolytes can form flat, thin films that can induce high charge densities.

A significant finding is that these thin-film electrolytes can achieve state-of-the-art charge densities, which is a critical parameter for the performance of many electronic devices. aip.org The electrochemical stability of these films is also a key characteristic. The electrochemical window defines the voltage range within which the electrolyte remains stable without undergoing decomposition. For thin films composed of this compound dissolved in PMMA, a stable electrochemical window has been demonstrated. aip.org

The table below summarizes key performance metrics for a thin film electrolyte based on this compound.

| Property | Value | Reference |

| Induced Charge Density | Up to ~20 x 1015 cm-2 | aip.org |

| Electrochemical Window (in vacuum) | [-1V, 1V] | aip.org |

These properties make this compound-based thin-film electrolytes excellent candidates for versatile gating layers in electronic and mid-IR optoelectronic devices. aip.org The ability to control charge density in low-dimensional materials using an electrostatic potential is a powerful tool for exploring and manipulating their electronic and optical properties. aip.org The development of these transparent, high-performance thin-film electrolytes opens up possibilities for new device architectures and applications in areas such as electro-optical modulators and infrared sensors. aip.org

Materials Science and Nanotechnology Applications of Tetraoctylphosphonium Bromide

Role as a Surfactant and Stabilizer in Nanoparticle Synthesis

In the fabrication of nanoparticles, tetraoctylphosphonium bromide functions as a crucial surface-active agent (surfactant) and stabilizer. Its amphiphilic nature, with a polar phosphonium (B103445) head and nonpolar octyl tails, allows it to mediate the complex processes of nanoparticle nucleation and growth. As a halide-containing surfactant, it can influence the thermal stability of nanocrystals. scilit.com The bulky alkyl chains of the tetraoctylphosphonium cation, combined with the electrostatic interactions from the phosphonium head and the bromide anion, provide an effective stabilizing layer around newly formed nanoparticles.